

# Molecular Binding Sites of Aliskiren on Human Renin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Aliskiren, the first-in-class direct renin inhibitor, and its target, human renin. The elucidation of this binding mechanism through structural biology and biophysical methods has been pivotal in understanding its high affinity and specificity, offering a blueprint for rational drug design.

## Introduction to Aliskiren and the Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren is a potent, non-peptide, orally active inhibitor of human renin, approved for the treatment of hypertension.[1] It targets the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor angiotensin II. By directly binding to the active site of renin, Aliskiren prevents this initial conversion, leading to a reduction in angiotensin I and II levels and subsequent blood pressure lowering.[2][3] The development of Aliskiren was heavily guided by molecular modeling and X-ray crystallography studies.[3]

### The Aliskiren-Renin Binding Interface

Structural studies, primarily the X-ray crystal structure of the Aliskiren-renin complex (PDB ID: 2V0Z), have provided a detailed atomic-level view of the binding interaction.[4][5] Aliskiren

### Foundational & Exploratory





occupies the extended active site of renin, mimicking the transition state of the angiotensinogen substrate.

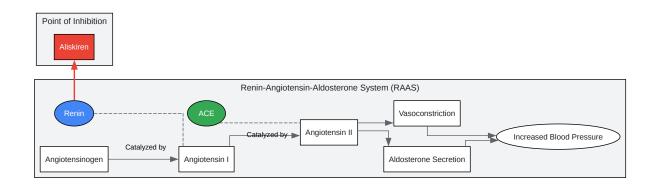
The active site of renin is a deep cleft composed of several subsites (S sites) that accommodate the amino acid residues of its substrate. Aliskiren binds across multiple hydrophobic pockets, including S1, S1', S2', and S3.[2] A significant discovery from the crystal structure was Aliskiren's interaction with a previously unrecognized, large, and distinct subpocket that extends from the S3 site.[4] This pocket, termed the S3sp sub-pocket, is a key determinant for the high binding affinity and specificity of Aliskiren, as this pocket is distinct to renin and not present in other aspartic proteases like cathepsin D and pepsin.[1][4]

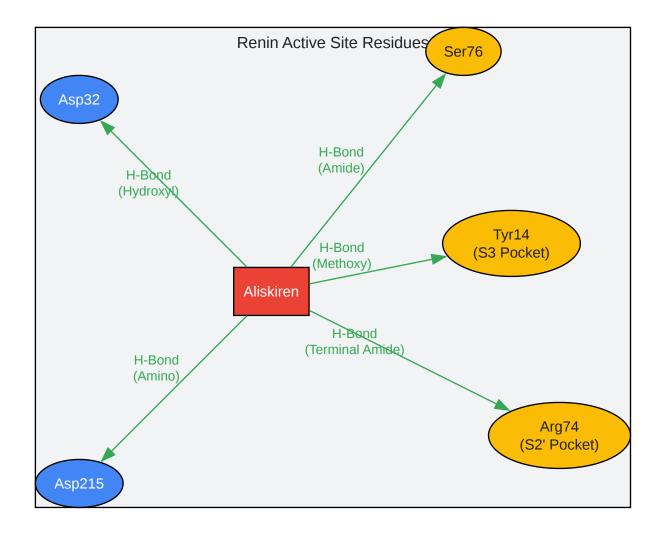
The high affinity of Aliskiren for renin is achieved through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

- Hydrogen Bonding: Aliskiren acts as a transition state mimetic, forming crucial hydrogen bonds with the catalytic dyad of renin, Asp32 and Asp215.[1] The central hydroxyl group of Aliskiren is perfectly positioned to form hydrogen bonds with the carboxylate oxygen atoms of Asp32.[2] Additional hydrogen bonds are formed between other moieties of the drug and residues within the binding pocket, significantly contributing to its tight binding.[2]
- Hydrophobic Interactions: The various lipophilic parts of the Aliskiren molecule engage in extensive hydrophobic interactions with the nonpolar side chains of amino acids lining the S1, S3, and S3sp pockets.[4][6]

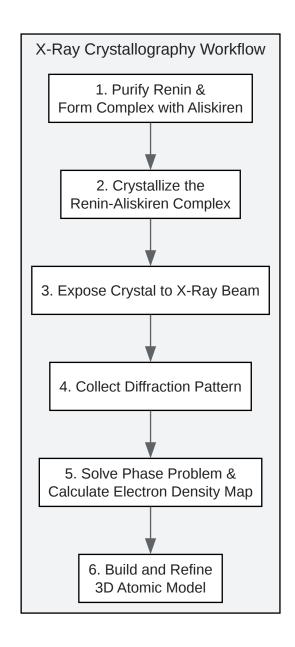
The logical relationship of the RAAS pathway and Aliskiren's mechanism of action is visualized below.











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